(R)-1-(3-ethoxyphenyl)ethanamine
Overview
Description
®-1-(3-ethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-ethoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-ethoxybenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture of 1-(3-ethoxyphenyl)ethanamine is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-ethoxyphenyl)ethanamine may involve more scalable methods such as:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer over the other to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-ethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-(3-ethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The ethoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-ethoxyphenyl)ethanamine: The enantiomer of the compound, which has a different three-dimensional arrangement.
1-(3-methoxyphenyl)ethanamine: A similar compound with a methoxy group instead of an ethoxy group.
1-(3-ethoxyphenyl)propanamine: A homologous compound with an additional methylene group in the carbon chain.
Uniqueness
®-1-(3-ethoxyphenyl)ethanamine is unique due to its specific chiral configuration and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The compound’s enantiomeric purity and specific functional groups make it valuable for targeted applications in research and industry.
Biological Activity
(R)-1-(3-ethoxyphenyl)ethanamine, a chiral amine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C11H15NO
- Molecular Weight: 179.25 g/mol
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Reduction of Ketones: The compound can be synthesized through the reduction of corresponding ketones using various reducing agents such as lithium aluminum hydride or sodium borohydride.
- Enzymatic Reduction: Enzymatic methods utilizing ketoreductases have been employed to achieve high enantiomeric purity (up to 91% enantiomeric excess) for the (R)-enantiomer .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Dopaminergic Activity: The compound has been shown to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Serotonergic Activity: It may also exhibit activity at serotonin receptors, impacting mood and anxiety levels.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant-like Effects: Animal studies suggest that the compound may have antidepressant properties, likely due to its action on serotonin and norepinephrine pathways.
- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Toxicological Profile
The compound's safety profile has been evaluated in various studies:
- Acute Toxicity: In animal models, the acute toxicity was assessed with an LD50 value reported at approximately 4500 mg/kg body weight, indicating low acute toxicity .
- Chronic Exposure Studies: Long-term exposure studies are necessary to fully characterize the safety and potential side effects of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antidepressant Activity:
- A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior in forced swim tests, suggesting potential antidepressant effects.
- Neuroprotection Research:
- Enantiomeric Studies:
Data Summary Table
Study | Findings | Methodology |
---|---|---|
Rodent Study | Antidepressant-like effects observed | Forced swim test |
Neuroprotection | Protects against oxidative stress | In vitro cell culture |
Enantiomer Comparison | (R)-enantiomer shows higher receptor affinity | Binding assays |
Properties
IUPAC Name |
1-(3-ethoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPZDCMKKGEQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694071 | |
Record name | 1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263893-81-8 | |
Record name | 1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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